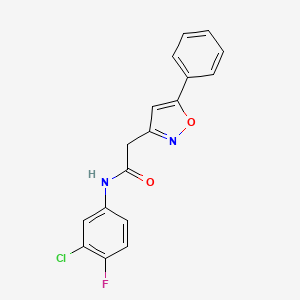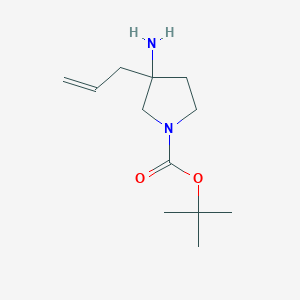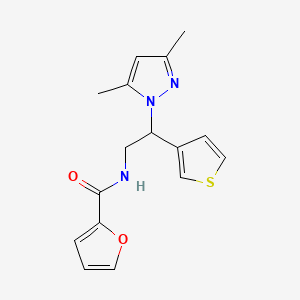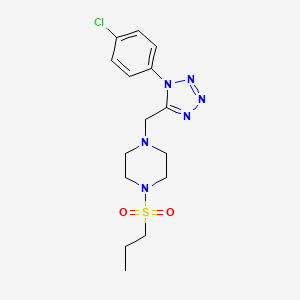
N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This compound has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve dysfunctional CFTR channels.
Scientific Research Applications
Anti-inflammatory Applications
- A study synthesized derivatives of a closely related compound, focusing on anti-inflammatory activity. Among the synthesized derivatives, some showed significant anti-inflammatory activity, suggesting that modifications of the core structure of N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide could yield compounds with potential anti-inflammatory applications (Sunder & Maleraju, 2013).
Antimicrobial Applications
- Another research effort synthesized derivatives with antimicrobial properties, suggesting that structural analogs of N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide might also exhibit antimicrobial efficacy against a broad spectrum of bacterial and fungal strains (Parikh & Joshi, 2014).
Anticancer Activities
- Research into various derivatives has shown potential anticancer activities, indicating the broader applicability of compounds within this chemical class in cancer research. Certain compounds demonstrated considerable anticancer activity against various cancer cell lines, suggesting that structural relatives of N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide might be explored for their anticancer properties (Yurttaş et al., 2015).
Molecular Docking and Drug Design
- Studies on benzothiazolinone acetamide analogs for their ligand-protein interactions and photovoltaic efficiency modeling indicate the potential use of similar compounds in drug design and development. Such research underscores the importance of structural analogs of N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide in exploring new therapeutic agents (Mary et al., 2020).
Potential Pesticides
- Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a chemical class related to N-(3-chloro-4-fluorophenyl)-2-(5-phenylisoxazol-3-yl)acetamide, have been characterized as potential pesticides, suggesting the utility of such compounds in agricultural applications (Olszewska et al., 2008).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-8-12(6-7-15(14)19)20-17(22)10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFPCIFHXEOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2984550.png)




![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)

![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)

![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2984568.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)